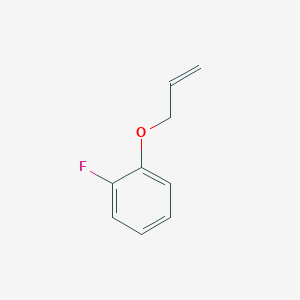

2-Fluorophenyl allyl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluorophenyl allyl ether is a chemical compound with the molecular formula C9H9FO and a molecular weight of 152.17 . It is used for research purposes .

Synthesis Analysis

The synthesis of ethers like this compound can be achieved through methods such as the Williamson synthesis of ethers . This involves the reaction of a given alkyl halide with a given alkoxide ion . Another method is the Claisen rearrangement, which involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers .Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, nine hydrogen atoms, one fluorine atom, and one oxygen atom .Chemical Reactions Analysis

The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers like this compound to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted melting point of -13.71°C and a boiling point of 36-39°C at 0.1 mmHg . The density is approximately 1.0 g/mL, and the refractive index is predicted to be n 20D 1.49 .科学的研究の応用

Enantioselective Palladium-Catalyzed Reactions

A significant application of fluorinated compounds like 2-fluorophenyl allyl ether is in enantioselective palladium-catalyzed allylation reactions. These reactions provide an efficient route to allylated tertiary α-fluoroketones from achiral fluorinated precursors, offering high yields and enantiomeric excesses (Bélanger et al., 2007).

Fluorescent Probes for Live System Tracking

In the development of fluorescent probes, this compound derivatives play a role in detecting specific compounds in live cells and animals. A study demonstrated the use of a Pd2+-free near-infrared fluorescent probe based on allyl ether isomerization for tracking CO-releasing molecules (CORM-3) with high contrast imaging in living systems (Gong et al., 2022).

Educational Applications in Organic Chemistry

In educational settings, the synthesis and reactions of allyl phenyl ether, which shares structural similarities with this compound, are used to teach important reactions in organic chemistry. This includes the Williamson ether synthesis and Claisen rearrangement, which are fundamental in understanding the chemistry of ethers (Sanford et al., 2009).

Fluorescence 'Turn-On' Chemosensors

Allyl-ether-based compounds are utilized in creating highly selective fluorescent chemosensors. For instance, a study used a rhodamine-based allyl-ether Schiff base as a sensor for Pd2+, demonstrating its specificity in detecting this ion in aqueous-acetonitrile medium (Bhanja et al., 2017).

High-Temperature Water Reactions

The reactions of allyl phenyl ether, a compound related to this compound, in high-temperature water have been studied as an alternative to using acid catalysts or organic solvents. This research highlights the environmentally benign potential of high-temperature water in organic synthesis (Bagnell et al., 1996).

Green Chemistry and Ecofriendly Catalysis

In the realm of green chemistry, allyl phenyl ethers (related to this compound) are used in ecofriendly Claisen rearrangements. These reactions utilize solid acid catalysts as a replacement for traditional homogeneous acid catalysts, aiming for environmentally friendly and efficient organic synthesis processes (Yadav & Lande, 2005).

作用機序

Target of Action

It is known that allyl aryl ethers, a class of compounds to which 2-fluorophenyl allyl ether belongs, are involved in key organic reactions .

Mode of Action

The mode of action of this compound involves a process known as the Claisen rearrangement . This is a thermal rearrangement of allyl vinyl ethers, including allyl aryl ethers, to form β-aryl allyl ethers . The Claisen rearrangement occurs through a concerted mechanism, where a carbon-carbon bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the carbon-oxygen bond of the ether breaks .

Biochemical Pathways

The claisen rearrangement, which this compound undergoes, is part of a broader class of reactions called sigmatropic rearrangements . These rearrangements involve the shift of a substituent from one part of a molecule to another, leading to significant changes in the molecule’s structure and potentially its function .

Pharmacokinetics

Its physical properties such as its predicted melting point of -1371°C, boiling point of 36-39°C at 01 mmHg, and density of 10 g/mL, may influence its bioavailability .

Result of Action

The result of the Claisen rearrangement that this compound undergoes is the formation of β-aryl allyl ethers . This rearrangement can lead to significant changes in the molecule’s structure and potentially its function .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, as the Claisen rearrangement it undergoes is a thermal rearrangement . Other factors that could influence its action include the presence of other substances that could react with it, and the pH of the environment.

Safety and Hazards

将来の方向性

The Claisen rearrangement, which involves the thermal rearrangement of allyl vinyl ethers like 2-Fluorophenyl allyl ether, is a powerful synthetic tool in organic synthesis . It has been used in the total synthesis of natural products and biologically relevant compounds . Future research could explore the potential of this reaction in the synthesis of new compounds .

特性

IUPAC Name |

1-fluoro-2-prop-2-enoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABBMHBZKPIFFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408784.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2408793.png)

![tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2408794.png)

![N-[2-(4-bromobenzoyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B2408802.png)

![4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2408804.png)

![2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408805.png)